molecular formula C28H28N2O6S B11649923 Ethyl (2Z)-2-{[2-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-{[2-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11649923
M. Wt: 520.6 g/mol
InChI Key: GNSIRDLREVUSOO-HAHDFKILSA-N
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Description

Ethyl (2Z)-2-{[2-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-{[2-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, thiazole derivatives, and pyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{[2-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-{[2-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that mediate its biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (2Z)-2-{[2-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives with varying substituents. Examples include:

  • Ethyl (2Z)-2-{[2-(hydroxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
  • Ethyl (2Z)-2-{[2-(methoxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting biological activity. The presence of acetyloxy and propan-2-yloxy groups may confer unique properties, such as enhanced solubility, stability, or bioactivity, compared to other similar compounds.

Properties

Molecular Formula

C28H28N2O6S

Molecular Weight

520.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-(2-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N2O6S/c1-6-34-27(33)24-17(4)29-28-30(25(24)20-12-8-10-14-22(20)35-16(2)3)26(32)23(37-28)15-19-11-7-9-13-21(19)36-18(5)31/h7-16,25H,6H2,1-5H3/b23-15-

InChI Key

GNSIRDLREVUSOO-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC(C)C)C(=O)/C(=C/C4=CC=CC=C4OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC(C)C)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C

Origin of Product

United States

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